molecular formula C24H22O4 B3668183 3-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE

3-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE

Cat. No.: B3668183
M. Wt: 374.4 g/mol
InChI Key: GZSAKCWHZNGTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the 2,5-dimethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the chromenone core is reacted with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chromenone core can be reduced to form dihydrochromenones.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrochromenones.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting gene expression: Influencing the transcription of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but different core structure.

    5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,8-trimethoxy-4H-chromen-4-one: Another chromenone derivative with multiple methoxy groups.

Uniqueness

3-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methoxy]-8-methoxy-4-methylbenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c1-14-5-6-15(2)17(11-14)13-27-22-10-9-20-19-8-7-18(26-4)12-21(19)24(25)28-23(20)16(22)3/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSAKCWHZNGTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=C(C3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
Reactant of Route 2
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3-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
Reactant of Route 3
Reactant of Route 3
3-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
Reactant of Route 4
Reactant of Route 4
3-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
Reactant of Route 5
3-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
Reactant of Route 6
3-[(2,5-DIMETHYLPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE

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